molecular formula C23H23ClN2O3 B2530988 N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide CAS No. 883963-22-2

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B2530988
CAS No.: 883963-22-2
M. Wt: 410.9
InChI Key: XGCPUFQRFCNZNC-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, a chlorophenyl group, and a piperidinylacetamide moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

The compound also contains a chlorophenyl group, which is a common feature in many pharmaceutical drugs and can contribute to their binding affinity for certain targets. Without specific studies on this compound, it’s difficult to predict its exact mechanism of action, pharmacokinetics, or pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Piperidinylacetamide Moiety: The piperidinylacetamide moiety can be synthesized by reacting 4-methylpiperidine with chloroacetyl chloride, followed by coupling with the chromen-4-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

    Chromen-4-one Derivatives: These compounds share the chromen-4-one core and may exhibit similar biological activities.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group may have comparable chemical reactivity and biological properties.

    Piperidinylacetamide Derivatives: These compounds contain the piperidinylacetamide moiety and may be studied for similar pharmacological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-15-10-12-26(13-11-15)14-20(27)25-23-21(16-6-8-17(24)9-7-16)22(28)18-4-2-3-5-19(18)29-23/h2-9,15H,10-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCPUFQRFCNZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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